An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
Abstract: This technical guide provides a comprehensive examination of the molecular structure, weight, and physicochemical properties of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS No. 500205-60-7), a compound of interest for researchers and professionals in drug development and chemical synthesis. Moving beyond a simple data sheet, this document elucidates the strategic application of orthogonal analytical techniques required for unambiguous structural confirmation and purity assessment. We detail the causality behind the selection of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting them as a self-validating system for molecular characterization. Each section includes field-proven experimental protocols and expert interpretation of expected data, providing a robust framework for scientists working with this and similar small molecules.
Core Molecular Identity and Physicochemical Properties
4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a substituted aniline derivative featuring a fluoro group ortho to the amine and an ethylpiperazine moiety at the para position. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry. Its precise molecular identity is established through a combination of key identifiers and physical properties.
Table 1: Compound Identification
| Parameter | Value | Source |
|---|---|---|
| Chemical Name | 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline | N/A |
| CAS Number | 500205-60-7 | [1] |
| Molecular Formula | C₁₂H₁₈FN₃ | [1][2] |
| SMILES | FC1=C(N)C=CC(N2CCN(CC)CC2)=C1 |[1] |
Table 2: Physicochemical Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 223.29 g/mol | [1] |
| Exact Mass | 223.148476 g/mol |[2] |
The Logic of Structural Elucidation: An Integrated Analytical Workflow
The definitive characterization of a novel or synthesized small molecule cannot rely on a single analytical technique. Instead, a multi-faceted approach is required, where each method provides a unique and complementary piece of structural information. This integrated workflow ensures the highest degree of scientific integrity, forming a self-validating loop that confirms identity, structure, and purity. Mass spectrometry provides the foundational confirmation of molecular weight, NMR spectroscopy maps the intricate atomic framework, and FTIR spectroscopy serves as a rapid screen for the presence of key functional groups.
Caption: Integrated workflow for the definitive characterization of small molecules.
Definitive Mass Determination via Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the cornerstone of molecular weight determination.[3] For drug development professionals, utilizing High-Resolution Mass Spectrometry (HRMS), often with an Orbitrap or TOF analyzer, is non-negotiable.[4] HRMS provides an exact mass measurement to four or more decimal places, which allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric impurities. The most common technique for a molecule of this nature is Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[5]
Protocol: High-Resolution LC-MS Analysis
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Sample Preparation:
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Accurately weigh ~1 mg of the compound.
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Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Reverse-phase HPLC is a preferred separation technique in the pharmaceutical industry.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Full scan mode at a resolution >60,000.
-
Collision Energy: Low energy for full scan; for MS/MS fragmentation, a normalized collision energy of 20-40 eV can be applied.
-
Trustworthiness & Expected Data: The primary ion expected in ESI+ mode is the protonated molecule, [M+H]⁺. The system's trustworthiness is validated by injecting a known standard to confirm mass accuracy.
-
Calculated Exact Mass for [C₁₂H₁₉FN₃]⁺: 224.15575
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Expected Observation: A prominent peak at m/z 224.1558 ± 5 ppm . The observation of this exact mass provides high confidence in the assigned molecular formula of C₁₂H₁₈FN₃.
Unveiling the Molecular Framework with NMR Spectroscopy
Expertise & Rationale: While MS confirms what the molecule is by weight, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how the atoms are connected.[7] It is the most powerful technique for de novo structure elucidation. ¹H NMR identifies the number and electronic environment of protons, while ¹³C NMR provides a map of the carbon skeleton.[8] For a molecule with adjacent aromatic protons and multiple aliphatic systems, the splitting patterns (coupling) in ¹H NMR are critical for confirming regiochemistry.
Caption: Predicted ¹H NMR assignments for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons to ensure their observation.
-
Filter the solution into a 5 mm NMR tube.
-
-
Spectrometer Parameters:
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR: Acquire 16-32 scans.
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¹³C NMR: Acquire 1024-4096 scans with proton decoupling.
-
Trustworthiness & Expected Data: The chemical shifts and coupling constants are highly reproducible and serve as a validation of the structure.
-
¹H NMR Predictions:
-
Aromatic Region (δ ~6.5-7.0 ppm): Three distinct signals corresponding to the protons on the aniline ring. Their splitting patterns (doublets, triplets of doublets) will be complex due to coupling with each other and the fluorine atom.
-
Amine Protons (δ ~3.5-4.5 ppm): A broad singlet for the -NH₂ group, which may exchange with trace water in the solvent.
-
Piperazine Protons (δ ~2.5-3.2 ppm): Two sets of multiplets (appearing as broad triplets), corresponding to the four protons adjacent to the aniline ring and the four protons adjacent to the ethyl group nitrogen.
-
Ethyl Group Protons: A quartet for the -CH₂- group (δ ~2.5 ppm) coupled to the methyl protons, and a triplet for the -CH₃ group (δ ~1.1 ppm) coupled to the methylene protons.[9]
-
-
¹³C NMR Predictions:
-
Expect to see 10 unique carbon signals, as two pairs of carbons in the piperazine ring may be chemically equivalent depending on the conformation and solvent.
-
Aromatic Carbons: Signals between δ 110-160 ppm. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF ≈ 240-250 Hz).[10]
-
Aliphatic Carbons: Signals for the piperazine and ethyl groups will appear upfield, typically between δ 10-60 ppm.
-
Functional Group Fingerprinting via FTIR Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique that provides a unique "molecular fingerprint" by identifying the vibrational frequencies of covalent bonds.[11] It is an essential confirmatory tool. While NMR and MS determine the overall structure, FTIR quickly validates the presence of the expected functional groups (amine, aromatic ring, C-F bond), which is a crucial quality control step. Attenuated Total Reflectance (ATR)-FTIR is the modern standard, requiring minimal to no sample preparation.[12]
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and ensure good contact with the crystal using the pressure arm.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically performs a background subtraction.
Trustworthiness & Expected Data: The presence of characteristic absorption bands confirms the functional makeup of the molecule.
-
Expected Vibrational Bands (cm⁻¹):
-
~3450-3300: Two distinct sharp bands, characteristic of the symmetric and asymmetric N-H stretching of a primary aniline (-NH₂).
-
~3050-3000: Aromatic C-H stretching.
-
~2970-2800: Aliphatic C-H stretching from the ethyl and piperazine groups.
-
~1620-1580: Aromatic C=C ring stretching vibrations.
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~1520: N-H bending (scissoring) vibration.
-
~1250-1150: Strong absorption from C-N stretching (both aromatic and aliphatic).
-
~1270-1210: Characteristic strong C-F stretching band.
-
Conclusion
The comprehensive characterization of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. This orthogonal approach provides a self-validating framework that confirms the compound's molecular weight (223.29 g/mol ), elemental composition (C₁₂H₁₈FN₃), detailed atomic connectivity, and the presence of all requisite functional groups. The protocols and interpretive guidance provided herein offer a robust blueprint for researchers and drug development professionals to ensure the identity, purity, and structural integrity of their materials, upholding the highest standards of scientific rigor.
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